molecular formula C6H6BrMgN B3416177 3-Methyl-2-pyridylmagnesium bromide CAS No. 661458-30-6

3-Methyl-2-pyridylmagnesium bromide

Cat. No.: B3416177
CAS No.: 661458-30-6
M. Wt: 196.33 g/mol
InChI Key: IYMDBMZTOQWMBX-UHFFFAOYSA-M
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Description

3-Methyl-2-pyridylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. The compound has the molecular formula C(_6)H(_6)BrMgN and a molecular weight of 196.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-pyridylmagnesium bromide is typically synthesized by reacting 3-methyl-2-bromopyridine with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often cooled to control the exothermic nature of the Grignard formation .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-pyridylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in halogen-metal exchange reactions.

    Coupling Reactions: It is used in cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in THF at low temperatures.

    Halides: Undergoes halogen-metal exchange with alkyl or aryl halides.

    Catalysts: Often used with palladium or nickel catalysts in cross-coupling reactions.

Major Products:

Scientific Research Applications

3-Methyl-2-pyridylmagnesium bromide is widely used in scientific research due to its versatility:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the modification of biomolecules for studying biological processes.

    Medicine: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism by which 3-methyl-2-pyridylmagnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The magnesium atom coordinates with the nitrogen in the pyridine ring, stabilizing the reactive intermediate and facilitating the reaction .

Comparison with Similar Compounds

  • 2-Pyridylmagnesium bromide
  • 4-Methyl-2-pyridylmagnesium bromide
  • 2,6-Dimethylpyridylmagnesium bromide

Comparison: 3-Methyl-2-pyridylmagnesium bromide is unique due to the position of the methyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-pyridylmagnesium bromide, the presence of the methyl group in the 3-position can lead to different steric and electronic effects, making it more suitable for specific synthetic applications .

Properties

IUPAC Name

magnesium;3-methyl-2H-pyridin-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Mg/c1-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMDBMZTOQWMBX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]N=CC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-pyridylmagnesium bromide
Reactant of Route 2
3-Methyl-2-pyridylmagnesium bromide
Reactant of Route 3
3-Methyl-2-pyridylmagnesium bromide
Reactant of Route 4
3-Methyl-2-pyridylmagnesium bromide
Reactant of Route 5
3-Methyl-2-pyridylmagnesium bromide
Reactant of Route 6
3-Methyl-2-pyridylmagnesium bromide

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